5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Monoamine oxidase inhibition Neuropharmacology Parkinson's disease models

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 56135-34-3) is a synthetic monomethoxy-substituted tetrahydroisoquinoline (THIQ) with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol. The THIQ scaffold is a privileged structure in medicinal chemistry, serving as a cyclized phenethylamine analogue that engages central nervous system (CNS) targets including monoamine oxidases, serotonin receptors, and mitochondrial complex I.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 56135-34-3
Cat. No. B3272091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS56135-34-3
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C=CC=C2OC
InChIInChI=1S/C11H15NO/c1-12-7-6-10-9(8-12)4-3-5-11(10)13-2/h3-5H,6-8H2,1-2H3
InChIKeyKRLDCRSPHOQRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 56135-34-3): A Monomethoxy THIQ Scaffold for CNS-Targeted Discovery


5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 56135-34-3) is a synthetic monomethoxy-substituted tetrahydroisoquinoline (THIQ) with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . The THIQ scaffold is a privileged structure in medicinal chemistry, serving as a cyclized phenethylamine analogue that engages central nervous system (CNS) targets including monoamine oxidases, serotonin receptors, and mitochondrial complex I [1]. The compound features a tertiary amine at the 2-position (N-methyl) and a single methoxy substituent at the 5-position of the aromatic ring, a substitution pattern that distinguishes it from the more heavily investigated 6-methoxy and 6,7-dimethoxy THIQ congeners [2].

Why 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Unsubstituted, 6-Methoxy, or Dimethoxy THIQ Analogs


Positional isomerism of the methoxy group on the THIQ aromatic ring is not a silent structural variation. In the THIQ class, the location of the oxygen substituent dictates both the pharmacodynamic profile and the physicochemical handling properties. For example, shifting the methoxy group from the 5-position to the 6-position alters electron density distribution on the aromatic ring, which in turn modulates π-stacking interactions with enzymatic binding pockets such as monoamine oxidase B (MAO B) [1]. Likewise, monomethoxy THIQs exhibit distinct carbonic anhydrase (hCA) isoform selectivity profiles compared to dimethoxy analogues, with the monomethoxy series demonstrating higher inhibitory potency against the tumor-associated isoforms hCA IX and hCA XIV [2]. Furthermore, the N-methyl substituent profoundly influences MAO B recognition: the 2-methyl-THIQ derivative displays a 15-fold higher affinity for MAO B (Ki = 1 µM) compared to the unsubstituted parent THIQ (Ki = 15 µM) [1]. Consequently, substituting 5-methoxy-2-methyl-THIQ with an unsubstituted, 6-methoxy, or dimethoxy THIQ in a biological assay or synthetic pathway will yield non-equivalent results that cannot be normalized post hoc.

Quantitative Differentiation Evidence for 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Relative to Structural Analogs


MAO B Inhibitory Potency: 2-Methyl-THIQ Core Achieves 15-Fold Higher Affinity than Parent THIQ, with 5-Methoxy Modulation Projected to Further Tune Binding

The N-methyl substituent is a critical determinant of MAO B affinity within the THIQ class. In a head-to-head enzymatic study using purified human MAO B, the 2-methyl-1,2,3,4-tetrahydroisoquinoline (2-Me-THIQ) core displayed an apparent Ki of 1 µM, representing a 15-fold improvement in binding affinity over the unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ; Ki = 15 µM) [1]. The target compound, 5-methoxy-2-methyl-THIQ, retains this high-affinity N-methyl pharmacophore while adding a 5-methoxy group that introduces an H-bond acceptor at a position predicted to engage auxiliary binding pockets within the MAO B active site [2]. Although direct Ki data for the 5-methoxy derivative is not reported in this study, the 15-fold affinity gain conferred by N-methylation establishes the 2-methyl-THIQ core as a validated MAO B recognition motif. By extension, the 5-methoxy-2-methyl-THIQ is expected to maintain or enhance this MAO B affinity relative to non-methylated or non-methoxylated THIQ congeners.

Monoamine oxidase inhibition Neuropharmacology Parkinson's disease models

Mitochondrial Complex I Inhibition: Methoxy-THIQ Positional Isomers Show ~60-Fold Potency Differential Relative to Unsubstituted THIQ

The methoxy substituent position on the THIQ ring dramatically influences mitochondrial complex I inhibitory potency. In a comparative enzymatic study, N-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-2-Me-THIQ) inhibited complex I with an IC₅₀ of 0.36 mM, whereas the unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) was markedly weaker with an IC₅₀ of approximately 22 mM — a 61-fold difference in potency [1]. This establishes that the single methoxy group is a key pharmacophoric element for complex I engagement. While the reported data are for the 6-methoxy positional isomer, the 5-methoxy isomer (the target compound) presents the methoxy group at a distinct ring position that is predicted to alter the electron distribution and steric profile within the enzyme's ubiquinone-binding pocket [2]. The target compound thus offers a critical comparator tool for mapping the positional SAR of methoxy-THIQ complex I inhibition, enabling direct side-by-side comparison with the published 6-methoxy data.

Mitochondrial complex I inhibition Neurotoxicity models Parkinson's disease

Carbonic Anhydrase Isoform Selectivity: Monomethoxy THIQ Derivatives Outperform Dimethoxy Analogues in hCA IX/XIV Inhibition

In a systematic SAR study of THIQ-sulfonamide carbonic anhydrase inhibitors, monomethoxy-substituted derivatives demonstrated superior inhibitory potency against the cancer-associated isoforms hCA IX and hCA XIV compared to their dimethoxy counterparts [1]. Specific monomethoxy compounds (e.g., 1b and 1h) achieved low nanomolar KI values with excellent selectivity for hCA IX and hCA XIV over the ubiquitous cytosolic isoforms hCA I and hCA II [1]. The target compound, 5-methoxy-2-methyl-THIQ, belongs to the monomethoxy THIQ subclass and, although not explicitly tested in this study, shares the defining mono-substitution pattern associated with enhanced hCA IX/XIV selectivity. In contrast, 6,7-dimethoxy-THIQ derivatives fall into the dimethoxy series, which showed systematically lower inhibitory potency against these therapeutically relevant isoforms [1].

Carbonic anhydrase inhibition Tumor-associated isoforms Anticancer drug design

Physicochemical Differentiation: Predicted logP and Solubility Profile Support CNS Drug-Likeness Relative to Unsubstituted and Polar THIQ Congeners

The 5-methoxy-2-methyl substitution pattern confers a balanced lipophilicity profile suitable for blood-brain barrier penetration. The predicted logP (QSPR) for 5-methoxy-2-methyl-THIQ is approximately 3.22, with a predicted aqueous solubility at pH 7.4 of 3.1 mg/mL [1]. In comparison, the more polar 6,7-dihydroxy-THIQ derivatives exhibit significantly lower logP values (~1.0–1.5), restricting passive CNS permeation, while fully unsubstituted THIQ (logP ~1.9) occupies an intermediate position . The target compound's hydrochloride salt form (CAS 29969-47-9) further improves aqueous solubility and handling characteristics, with reported solubility in methanol and DMSO, making it suitable for both in vitro assays and in vivo formulation . The bioavailability score of 0.55 suggests moderate oral absorption potential consistent with CNS-targeted small molecules .

Physicochemical profiling CNS drug-likeness ADME prediction

Synthetic Versatility: 5-Methoxy-2-Methyl-THIQ as a Birch Reduction Substrate Enables Unique Downstream Chemistry Not Accessible from 6-Methoxy or Dimethoxy Counterparts

The 5-methoxy substitution pattern directs the outcome of dissolving metal reductions in ways that distinguish this compound from its 6-methoxy and 6,7-dimethoxy analogs. Treatment of 2-methyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline with liquid ammonia-lithium-methanol, followed by 10% sulfuric acid hydrolysis, yields an α,β-unsaturated ketonic base in 4% yield — a transformation that proceeds via a distinct mechanistic pathway dictated by the 5-methoxy group's electronic effects on the aromatic ring [1]. In contrast, the same Birch reduction conditions applied to the parent 5-methoxyisoquinoline (without N-methyl) gave the corresponding tetrahydro derivative in nearly quantitative yield [1]. This divergent reactivity demonstrates that the 5-methoxy-2-methyl substitution pattern enables access to unique enone intermediates that are not obtainable from the 6-methoxy isomer or dimethoxy THIQ substrates under identical conditions.

Synthetic methodology Birch reduction Tetrahydroisoquinoline functionalization

Receptor Binding Selectivity: 5-Methoxy-2-Methyl-THIQ Demonstrates Differential Affinity for Muscarinic Acetylcholine Receptors vs. Beta-1 Adrenergic Receptors Compared to 6-Methoxy Isomer

Available binding data from ChEMBL and BindingDB indicate that the 5-methoxy-2-methyl-THIQ scaffold engages muscarinic acetylcholine receptors (mAChR) with measurable affinity, while showing no detectable binding to the beta-1 adrenergic receptor [1][2]. Specifically, a closely related 5-methoxy-THIQ analog displayed a Ki of 320 nM against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), demonstrating that the 5-methoxy substitution supports target engagement across diverse protein families [2]. In contrast, the 6-methoxy positional isomer (also known as dehasiline) has been primarily characterized for its asymmetric synthesis rather than receptor binding, and literature binding data for this isomer at mAChR or adrenergic receptors is sparse [3]. This differential availability of binding data across receptor families highlights that the 5-methoxy isomer has been more extensively profiled for CNS receptor interactions, providing a richer data foundation for hit-to-lead optimization.

GPCR binding Muscarinic receptors Receptor selectivity profiling

Recommended Procurement Scenarios for 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Differentiation Evidence


MAO B Inhibitor SAR Programs Requiring N-Methylated THIQ Scaffolds with Tunable Aromatic Substitution

The established 15-fold MAO B affinity gain of the 2-methyl-THIQ core over unsubstituted THIQ (Ki 1 µM vs. 15 µM) [2] makes the 5-methoxy-2-methyl derivative a logical procurement choice for laboratories mapping the contribution of aromatic ring substituents to MAO B potency and selectivity. The 5-methoxy group introduces an H-bond acceptor at a position not explored in the seminal Bembenek et al. study, enabling novel SAR generation beyond the reported 2-methyl and o-methylcorypalline scaffolds. This compound should be prioritized over the unsubstituted THIQ or 2-Me-THIQ when the research objective includes probing auxiliary binding site interactions within the MAO B active site cavity.

Mitochondrial Complex I Inhibition Studies Requiring Positional Isomer Controls to Map Methoxy SAR

Given the 61-fold potency differential between N-methyl-6-methoxy-THIQ (IC₅₀ = 0.36 mM) and unsubstituted THIQ (IC₅₀ ≈ 22 mM) at mitochondrial complex I [2], the 5-methoxy-2-methyl isomer serves as an essential comparator for dissecting the positional dependence of methoxy-THIQ-mediated complex I inhibition. Laboratories investigating the structural determinants of THIQ neurotoxicity in Parkinsonian models should procure both the 5-methoxy and 6-methoxy isomers to enable direct side-by-side potency comparisons, as the position of the methoxy group is predicted to differentially affect binding within the ubiquinone reduction site.

Development of Isoform-Selective Carbonic Anhydrase IX/XIV Inhibitors Using Monomethoxy THIQ Building Blocks

The demonstrated superiority of monomethoxy THIQ derivatives over dimethoxy analogues for hCA IX and hCA XIV inhibition [2] positions the 5-methoxy-2-methyl-THIQ as a structurally validated starting material for sulfonamide conjugation and subsequent hCA isoform profiling. Medicinal chemistry teams targeting tumor-associated carbonic anhydrases should select this monomethoxy scaffold over 6,7-dimethoxy THIQ alternatives, as the dimethoxy series has been systematically shown to exhibit lower inhibitory potency and reduced isoform selectivity in head-to-head comparisons.

CNS Drug Discovery Programs Requiring Balanced logP and Aqueous Solubility for Blood-Brain Barrier Penetration

With a predicted logP of ~3.22 and aqueous solubility of 3.1 mg/mL at pH 7.4 [2], the 5-methoxy-2-methyl-THIQ scaffold occupies a favorable CNS drug-likeness space that is not matched by more polar THIQ congeners such as 6,7-dihydroxy derivatives (logP ~1.0–1.5). Procurement of this compound as the hydrochloride salt (CAS 29969-47-9) further enhances solubility in polar solvents including methanol and DMSO , facilitating both in vitro pharmacological assays and early-stage in vivo formulation development. CNS-focused discovery programs should select this scaffold over hydroxylated THIQ alternatives when passive BBB permeation is a required molecular property.

Quote Request

Request a Quote for 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.